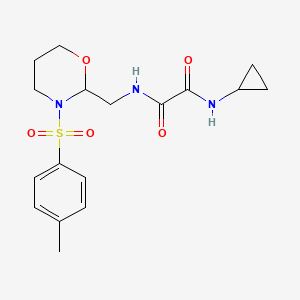

N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-Cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl group at the N1 position and a 3-tosyl-1,3-oxazinan-2-ylmethyl substituent at the N2 position. Oxalamides are known for their versatile applications, including pharmaceuticals, polymer science, and coordination chemistry, due to their strong hydrogen-bonding capabilities and structural adaptability . While direct references to this specific compound are absent in the provided evidence, its structural features align with oxalamides studied in antiviral therapies, polymer nucleation, and bioactive molecule design .

Properties

IUPAC Name |

N'-cyclopropyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-12-3-7-14(8-4-12)26(23,24)20-9-2-10-25-15(20)11-18-16(21)17(22)19-13-5-6-13/h3-4,7-8,13,15H,2,5-6,9-11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEURYYBMECWFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the reaction of an appropriate amine with an aldehyde or ketone, followed by cyclization.

Tosyl Protection: The oxazinan ring is then protected with a tosyl group to prevent unwanted reactions during subsequent steps.

Formation of the Oxalamide Moiety: The protected oxazinan ring is reacted with oxalyl chloride to form the oxalamide linkage.

Introduction of the Cyclopropyl Group: Finally, the cyclopropyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the tosyl protecting group or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Industrial Applications: Its unique structure makes it a candidate for the development of new materials or catalysts.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazinan ring and cyclopropyl group can contribute to the compound’s binding affinity and specificity, while the oxalamide moiety may enhance its stability and solubility.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

- The 3-tosyl-1,3-oxazinan-2-ylmethyl group contributes sulfonic acid-derived hydrophilicity, which may improve solubility compared to purely hydrophobic analogs .

- S336 (Umami Agonist) : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide features aromatic and pyridyl substituents, optimizing binding to the hTAS1R1/hTAS1R3 receptor. Its planar oxalamide core facilitates hydrogen bonding, critical for receptor interaction .

- BPMO Ligand: Bis[(pyridin-4-yl)methyl]oxalamide adopts a planar conformation, enabling coordination with Co(II) ions in polymeric architectures. The pyridyl groups act as metal-binding sites, contrasting with the target compound’s non-coordinating substituents .

- Gly-OXA22-Gly (Elastomer) : Contains β-alanine spacers, forming trans-planar hydrogen bonds between oxalamide groups. This structural motif enhances thermoplastic elastomer properties, whereas the target compound’s tosyl group may limit such applications .

Key Insight : Oxalamides universally exhibit planar conformations with antiperiplanar carbonyl groups (C=O···C=O ~180°), promoting strong hydrogen bonds. Substituents dictate functional specialization, such as bioactivity or material properties .

Data Table: Comparative Analysis of Oxalamide Derivatives

Research Findings and Insights

- Hydrogen Bonding : All oxalamides exhibit strong N-H···O=C bonds, critical for bioactivity and material strength. The target compound’s tosyl group may introduce additional sulfonyl interactions, altering crystallization dynamics .

- Thermal Stability : Elastomer oxalamides (e.g., Gly-OXA22-Gly) degrade above 260°C, whereas pharmaceutical oxalamides prioritize solubility and bioavailability over thermal resistance .

- Substituent Effects : Bulky groups (e.g., cyclopropyl) reduce polymer compatibility but enhance drug-like properties, as seen in antiviral analogs .

Biological Activity

N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by an oxazinan ring, a tosyl group, and an oxalamide moiety, which may contribute to its interaction with biological targets.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazinan Ring : This is achieved by reacting an appropriate amine with an aldehyde or ketone, followed by cyclization.

- Tosyl Protection : The oxazinan ring is protected using a tosyl group to prevent unwanted reactions.

- Oxalamide Formation : The protected oxazinan ring is reacted with oxalyl chloride to create the oxalamide linkage.

- Cyclopropyl Introduction : Finally, the cyclopropyl group is introduced via nucleophilic substitution reactions.

These synthetic routes ensure high yields and purity, which are crucial for subsequent biological evaluations.

The biological activity of N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components of the compound enhance its binding affinity and specificity, potentially modulating various biochemical pathways.

Antitumor Activity

Research indicates that compounds similar to N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exhibit significant antitumor properties. For instance, studies on structurally related compounds have demonstrated inhibitory effects against various human tumor cell lines including HL-60, BGC-823, and Bel-7402. These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .

Antimicrobial Properties

In addition to its antitumor activity, there are indications that this compound may possess antimicrobial properties. Compounds within the same chemical class have shown effectiveness against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, suggesting that N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide could also be explored for its antifungal potential .

Case Studies

Several studies have investigated the biological activities of compounds related to N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide:

In Vitro Assays

In vitro assays are crucial for evaluating the cytotoxicity and biological activity of N1-cyclopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. Common methodologies include:

- MTT Assay : Measures cell viability based on mitochondrial activity.

- Colony Formation Assay : Evaluates long-term cell survival and proliferation.

- Scratch Assay : Assesses cell migration capabilities.

Each assay provides insights into different aspects of the compound's biological effects, helping researchers understand its potential therapeutic applications .

Q & A

Q. Purification Methods :

- Chromatography : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates intermediates .

- Recrystallization : Final product purification using solvents like methanol or acetonitrile .

Which spectroscopic techniques are critical for confirming the compound’s structure?

Basic

Structural validation relies on:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons in the cyclopropyl, oxazinan, and tosyl groups (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm; tosyl aromatic protons at δ 7.2–7.8 ppm) .

- 2D NMR (COSY, HSQC) : Resolves connectivity in the oxazinan ring .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected ~495 g/mol for C₂₂H₂₈N₃O₅S) .

- FT-IR : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .

How can reaction conditions be optimized for higher yield in the sulfonylation step?

Advanced

Key factors for optimizing sulfonylation (tosylation):

- Catalyst Selection : Triethylamine yields >80% in aprotic solvents (DMF, DCM), while pyridine reduces side reactions but requires longer reaction times .

- Temperature Control : Reactions at 0–5°C minimize tosyl chloride hydrolysis .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours with 90% yield .

Q. Table 1: Sulfonylation Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DMF | 25 | 12 | 82 |

| Pyridine | DCM | 0–5 | 24 | 75 |

| Microwave | DMF | 100 | 2 | 90 |

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., RORγ, a nuclear receptor) by aligning the tosyl group in hydrophobic pockets .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., sulfonyl group as a hydrogen bond acceptor) .

- MD Simulations : Evaluates stability of ligand-protein complexes over 100 ns trajectories .

Case Study : Docking scores (−9.2 kcal/mol) suggest strong binding to RORγ’s active site, correlating with in vitro inhibition (IC₅₀ = 1.2 µM) .

Which functional groups influence reactivity, and how are they characterized?

Q. Basic

- Tosyl Group : Enhances electrophilicity; reacts with nucleophiles (e.g., amines) under mild conditions. Characterized via ¹H NMR (aromatic protons) and IR (S=O stretches) .

- Cyclopropyl : Strain-driven reactivity; ring-opening under acidic conditions (HCl/MeOH). Monitored by GC-MS for degradation products .

- Oxalamide Core : Hydrogen-bond donor/acceptor; confirmed by X-ray crystallography (bond lengths: C=O ~1.22 Å) .

How do structural modifications affect biological activity compared to analogs?

Advanced

Modifications to the oxazinan ring or sulfonyl group alter bioactivity:

- 4-Fluorophenyl Sulfonyl Analog : 2.5× higher RORγ inhibition due to enhanced hydrophobic interactions .

- Mesitylsulfonyl Derivative : Reduced solubility but improved metabolic stability (t₁/₂ = 6.7 h in liver microsomes) .

Q. Table 2: Activity Comparison

| Compound | Target (IC₅₀) | Solubility (µg/mL) |

|---|---|---|

| Tosyl Derivative (Target Compound) | 1.2 µM | 15 |

| 4-Fluorophenyl Sulfonyl | 0.5 µM | 12 |

| Mesitylsulfonyl | 2.8 µM | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.